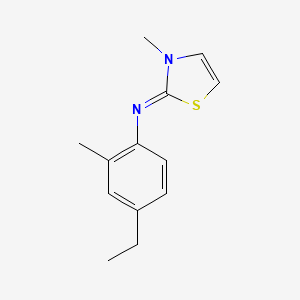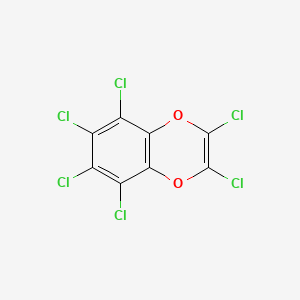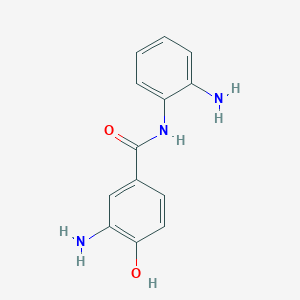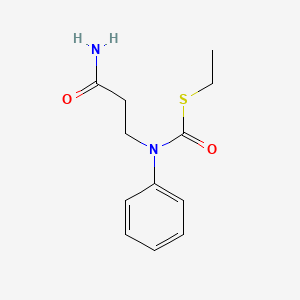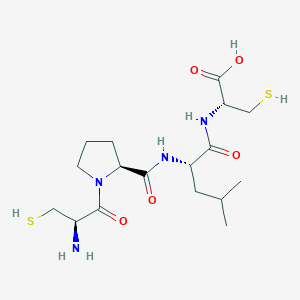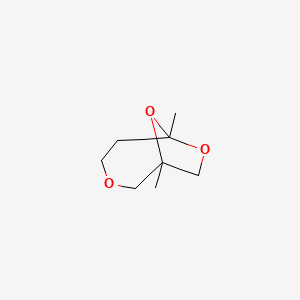![molecular formula C16H17N3O B14513503 3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one CAS No. 63634-02-6](/img/structure/B14513503.png)
3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a dimethylamino group attached to the phenyl ring, which is further connected to a dihydroquinoxalinone structure
准备方法
The synthesis of 3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 1,2-diaminobenzene in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired quinoxalinone structure. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the dimethylamino group, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can reduce the quinoxalinone ring to a dihydroquinoxaline structure.
Substitution: The compound can undergo electrophilic substitution reactions at the phenyl ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed depend on the nature of the substituent introduced.
科学研究应用
3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments. Its unique chemical structure allows for the creation of colorants with specific properties.
作用机制
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one can be compared with other similar compounds, such as:
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: This compound also contains a dimethylamino group attached to a phenyl ring, but it has a different core structure.
5-(4-Dimethylamino)phenyl)-3-(4-dimethylamino)styryl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: This compound contains a pyrazole ring and is studied for its corrosion inhibition properties.
The uniqueness of this compound lies in its specific quinoxalinone structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
63634-02-6 |
|---|---|
分子式 |
C16H17N3O |
分子量 |
267.33 g/mol |
IUPAC 名称 |
3-[4-(dimethylamino)phenyl]-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H17N3O/c1-19(2)12-9-7-11(8-10-12)15-16(20)18-14-6-4-3-5-13(14)17-15/h3-10,15,17H,1-2H3,(H,18,20) |
InChI 键 |
QMGYZCUYIZYPIN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
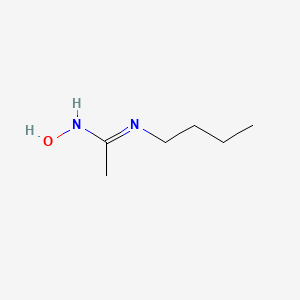
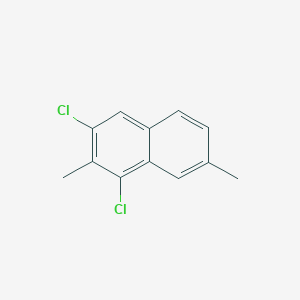
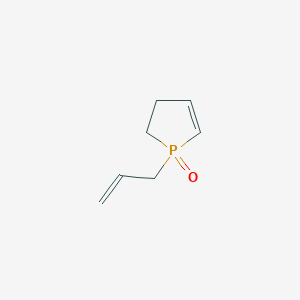
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)
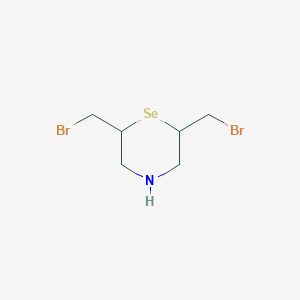

![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
